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Compound of Interest

Compound Name: 1-(2,6-Dichlorophenyl)-2-pentanol

Cat. No.: B13082319

Get Quote

Executive Summary
Compound Name: 1-(2,6-Dichlorophenyl)-2-pentanol[1][2]

Molecular Formula: C

H

Cl

O

Molecular Weight: 233.13 g/mol

Key Structural Features: 2,6-disubstituted aromatic ring (steric bulk), chiral center at C2,

propyl chain.[1]

Primary Application: Chiral intermediate for nucleophilic substitution or oxidation to

corresponding ketones.
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To accurately interpret spectroscopic data, one must understand the synthesis origin, as

impurities (e.g., homocoupling products or unreacted aldehyde) often appear in raw spectra.[1]

Primary Route: Grignard Addition The standard preparation involves the generation of a

Grignard reagent from 2,6-dichlorobenzyl chloride, followed by nucleophilic addition to

butyraldehyde (butanal).[1]

Reaction Scheme:

Reagent Formation: 2,6-Dichlorobenzyl chloride + Mg

2,6-Dichlorobenzylmagnesium chloride.[1]

Addition: 2,6-Dichlorobenzylmagnesium chloride + Butyraldehyde

Magnesium alkoxide intermediate.[1]

Hydrolysis: Acidic workup (

)

1-(2,6-Dichlorophenyl)-2-pentanol.[1]
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Figure 1: Synthesis pathway via Grignard reagent, determining potential impurity profiles.[1]

Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum is dominated by the chlorine isotope signature and benzylic fragmentation.
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Isotope Pattern Analysis: The molecule contains two chlorine atoms.[3] The molecular ion (

) will exhibit a characteristic 9:6:1 intensity ratio for peaks at

M, M+2, and M+4 due to the natural abundance of

Cl and

Cl.[1]

Fragmentation Pathway (EI, 70 eV):

Molecular Ion (

): Weak signal at 232/234/236.

-Cleavage (Dominant): Cleavage at the alcohol carbon is the primary driver.[1]

Loss of Propyl Group: Breaking the C2–C3 bond yields the ion containing the aromatic

ring and the hydroxymethylene fragment.

Loss of Benzyl Group: Breaking the C1–C2 bond yields the 2,6-dichlorobenzyl cation

(base peak candidate) or the oxygenated fragment.[1]

Base Peak: The 2,6-dichlorobenzyl cation (

159/161/163) is exceptionally stable and typically forms the base peak (100% intensity).[1]

Table 1: Key MS Fragments
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m/z (approx) Ion Identity Interpretation

232 / 234 / 236

Molecular ion (Weak).[1]

Shows Cl

pattern.[3][4]

189 / 191
Loss of propyl chain (

-cleavage).[1]

159 / 161 / 163
2,6-Dichlorobenzyl cation

(Base Peak).

73
Aliphatic alcohol fragment (less

common in this structure).[1]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick validation of functional group transformation (reduction of

carbonyl or addition to aldehyde).[1]

Hydroxyl Group (-OH): A broad, strong absorption band at 3300–3450 cm

(O-H stretch).

Aromatic C-H: Weak stretches at 3050–3100 cm

.[1]

Aliphatic C-H: Strong stretches at 2850–2960 cm

(propyl chain and methylene).[1]

Aromatic Ring Modes: Sharp peaks at 1560 cm

and 1430 cm

.

C-Cl Stretch: Distinctive strong bands in the fingerprint region, typically 760–780 cm
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(characteristic of 1,2,3-trisubstituted benzene rings).[1]

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton NMR)
Solvent: CDCl

, 400 MHz

The 2,6-dichloro substitution creates a symmetry plane in the aromatic ring, simplifying the

aromatic region.
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

Ar-H (3,5) 7.25 – 7.35
Doublet (

Hz)
2H

Meta protons

(equivalent).[1]

Ar-H (4) 7.05 – 7.15
Triplet (

Hz)
1H Para proton.[1]

C1-H 2.95 – 3.20 dd or multiplet 2H

Benzylic

methylene.

Diastereotopic

due to C2

chirality.

C2-H 3.80 – 3.95 Multiplet 1H

Methine proton

at chiral center

(Carbinol).[1]

-OH 1.80 – 2.20 Broad Singlet 1H

Hydroxyl proton

(concentration

dependent).[1]

C3-H 1.40 – 1.60 Multiplet 2H
Methylene of

propyl chain.[1]

C4-H 1.30 – 1.50 Multiplet 2H
Methylene of

propyl chain.[1]

C5-H 0.90 – 0.98 Triplet 3H
Terminal methyl

group.[1]

Note on C1-H: Because C2 is a chiral center, the two protons at C1 are diastereotopic (

and

).[1] They may appear as two separate doublets of doublets (dd) if the resolution is high, or a
complex multiplet.[1] The proximity to the bulky 2,6-dichloro groups often causes significant
deshielding compared to unsubstituted benzyl protons.[1]
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C NMR (Carbon NMR)
Solvent: CDCl

, 100 MHz

Shift (

, ppm)
Carbon Type Assignment

135.0 – 136.0 Quaternary C C-Cl (C2, C6 of ring).[1]

134.5 Quaternary C Ipso carbon (C1 of ring).[1]

128.0 – 129.0 CH Meta carbons (C3, C5).[1]

127.0 CH Para carbon (C4).[1]

69.5 – 71.0 CH C2 (Carbinol carbon).[1]

38.0 – 40.0 CH C1 (Benzylic carbon).[1]

39.0 – 41.0 CH C3 (Aliphatic).[1]

19.0 CH C4 (Aliphatic).[1]

14.0 CH C5 (Terminal methyl).[1]

Experimental Protocol: Data Acquisition
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standard

operating procedure (SOP) for sample preparation.

Sample Preparation for NMR
Mass: Weigh 10–15 mg of the purified oil/solid.

Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
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Filtration: If the sample is cloudy (common if Mg salts remain from synthesis), filter through a

cotton plug into the NMR tube.

Acquisition:

1H: 16 scans, 1s relaxation delay.

13C: 512–1024 scans (due to lower sensitivity), proton-decoupled.

Chiral Analysis (HPLC)
Since the compound has a stereocenter at C2, enantiomeric excess (ee) determination is

critical for asymmetric applications.[1]

Column: Chiralcel OD-H or AD-H (polysaccharide-based).[1]

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

Detection: UV at 220 nm (absorption of the dichlorophenyl moiety).[1]

Flow Rate: 0.5 – 1.0 mL/min.

Structural Logic & Fragmentation Diagram
The following diagram illustrates the logical fragmentation pathways observed in Mass

Spectrometry, validating the structural assignment.
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Figure 2: Mass Spectrometry fragmentation logic showing the origin of the base peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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